molecular formula C11H12F3N5O2 B12980958 3-(Piperazin-1-yl)pyrazine-2-carbonitrile 2,2,2-trifluoroacetate

3-(Piperazin-1-yl)pyrazine-2-carbonitrile 2,2,2-trifluoroacetate

Cat. No.: B12980958
M. Wt: 303.24 g/mol
InChI Key: CCVDWKZHHKTPOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of piperazine with pyrazine-2-carbonitrile under controlled conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction . The mixture is then extracted and purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction may produce 3-(piperazin-1-yl)pyrazine .

Scientific Research Applications

3-(Piperazin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Pyrazinamide: An important anti-tubercular drug.

    3-(Piperazin-1-yl)propan-2-ol: A compound with potential bactericidal properties.

    Pyrrolopyrazine derivatives: Compounds with various biological activities.

Uniqueness

3-(Piperazin-1-yl)pyrazine-2-carbonitrile is unique due to its specific combination of piperazine and pyrazine rings, which confer distinct chemical and biological properties. Its versatility as a building block and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H12F3N5O2

Molecular Weight

303.24 g/mol

IUPAC Name

3-piperazin-1-ylpyrazine-2-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H11N5.C2HF3O2/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14;3-2(4,5)1(6)7/h1-2,11H,3-6H2;(H,6,7)

InChI Key

CCVDWKZHHKTPOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2C#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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